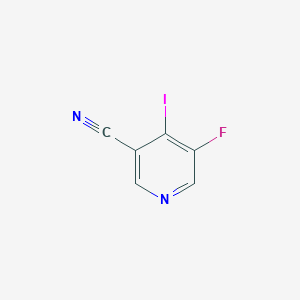
5-Fluoro-4-iodonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-iodonicotinonitrile is a chemical compound with the molecular formula C6H2FIN2. It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are substituted with iodine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the selective iodination and fluorination of nicotinonitrile using appropriate halogenating agents. For instance, the iodination can be achieved using iodine and a suitable oxidizing agent, while the fluorination can be carried out using Selectfluor® or other fluorinating reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted nicotinonitrile derivatives .
Scientific Research Applications
5-Fluoro-4-iodonicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodonicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or receptors by forming stable complexes with them, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-5-iodonicotinonitrile: A closely related compound with similar halogenation patterns.
2,6-Dichloro-5-fluoro-4-iodonicotinonitrile: Another derivative with additional chlorine substitutions.
Uniqueness
5-Fluoro-4-iodonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms in the pyridine ring enhances its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H2FIN2 |
|---|---|
Molecular Weight |
248.00 g/mol |
IUPAC Name |
5-fluoro-4-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2FIN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H |
InChI Key |
VFWHOVCDFJAVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



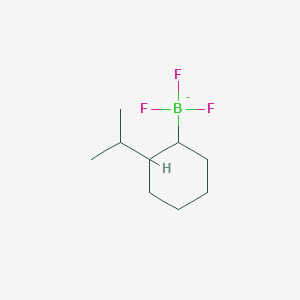
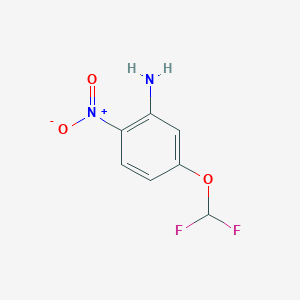


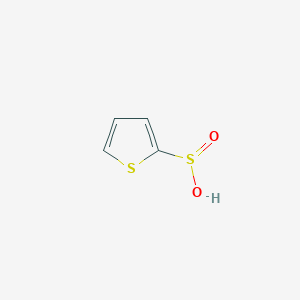
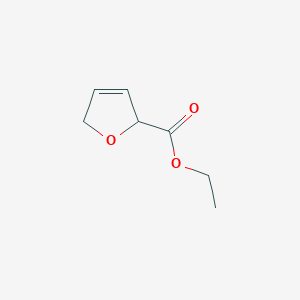
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
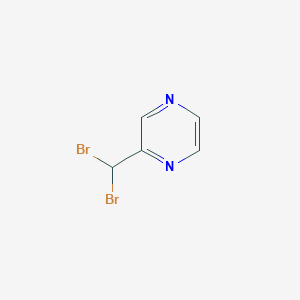
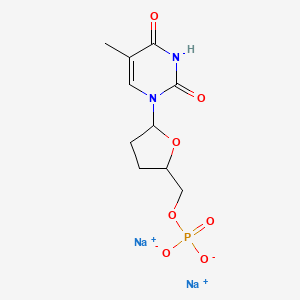
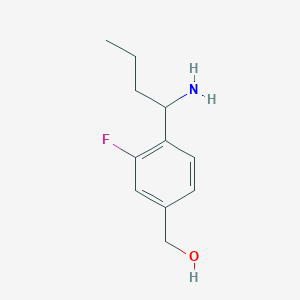

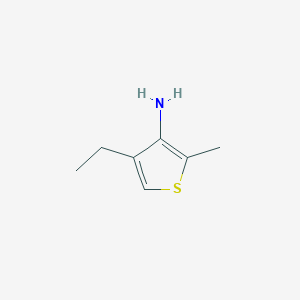
![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
